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Compound of Interest

Compound Name:

4,5,6,7-tetrahydro-1H-

pyrazolo[3,4-c]pyridine

hydrochloride

CAS No.: 1187830-90-5

Cat. No.: B1426005

Get Quote

Executive Summary
The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry,

characterized by its bioisosteric relationship to purines and quinazolines.[1] This fused bicyclic

system—comprising a pyrazole ring fused to a pyridine ring—serves as a versatile template for

designing ATP-competitive kinase inhibitors, fluorescent biological probes, and anti-infective

agents.[1]

This guide synthesizes recent advancements (2024–2025) in the sustainable synthesis of this

core and analyzes its critical role in targeted oncology therapies, specifically against ALK,

FGFR, and TRK kinases.[1]

Synthetic Architectures
The construction of the pyrazolo[3,4-b]pyridine core generally follows two retrosynthetic logic

streams:
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Type A: Annulation of a pyridine ring onto a pre-existing pyrazole.

Type B: Annulation of a pyrazole ring onto a pre-existing pyridine.

Type A is currently favored for its modularity, allowing the introduction of diverse substituents at

the C4 and C6 positions via multicomponent reactions (MCRs).[1]

Protocol A: Microwave-Assisted Aqueous MCR (Green
Chemistry)
This protocol utilizes a "water-as-solvent" approach, leveraging the hydrophobic effect to

accelerate the reaction between aminopyrazoles and aldehydes.

Target: 4-Aryl-substituted pyrazolo[3,4-b]pyridines.

Mechanism: Knoevenagel condensation followed by Michael addition and cyclodehydration.

[2]

Reagents & Conditions:

Reactants: 5-amino-3-methyl-1-phenylpyrazole (1.0 eq), Aryl aldehyde (1.0 eq), Active

methylene (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq).[1]

Catalyst: Catalyst-free or mild base (Triethylamine, 0.5 eq).[1]

Solvent: Water (4 mL).

Energy Source: Microwave Irradiation (Power: 110 W, Max Temp: 40–90°C).[1]

Time: 10–20 minutes.

Step-by-Step Methodology:

Charge: In a microwave-safe vial, combine the aminopyrazole, aldehyde, and active

methylene compound in water.

Irradiate: Seal and subject to microwave irradiation at 110 W. Maintain temperature at 40°C

for 20 minutes.
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Work-up: Cool to room temperature. The product typically precipitates out of the aqueous

medium.[1]

Isolation: Filter the solid precipitate. Wash efficiently with water/ethanol (8:2) to remove

unreacted starting materials.[1]

Purification: Recrystallize from ethanol if necessary (Yields typically 85–95%).

Protocol B: ZrCl₄-Catalyzed Condensation
Used specifically for synthesizing highly conjugated, fluorescent derivatives (e.g., for amyloid

plaque imaging).[1]

Reactants: 5-amino-1-phenylpyrazole + (E)-4-aryl but-3-en-2-ones (Chalcone derivatives).[1]

Catalyst: Zirconium(IV) chloride (ZrCl₄) (0.3 eq).[1]

Solvent: Ethanol/DMF (1:1).[1]

Conditions: Reflux at 95°C for 16 hours.

Yield: 20–30% (Lower yield due to steric bulk of fluorescent groups like pyrene).[1]

Mechanistic Visualization
The following diagram illustrates the formation mechanism via the Type A Multicomponent

Reaction path.
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Figure 1: Mechanistic pathway for the multicomponent synthesis of pyrazolo[3,4-b]pyridines

involving Knoevenagel condensation and Michael addition.

Medicinal Chemistry & Applications
The pyrazolo[3,4-b]pyridine core acts as a scaffold for Type I and Type II kinase inhibitors.[1] Its

nitrogen atoms (N1, N2, N7) can serve as hydrogen bond acceptors/donors to interact with the

hinge region of kinase ATP-binding pockets.[1]

Oncology: Kinase Inhibition Profile
Recent SAR (Structure-Activity Relationship) studies have validated this scaffold against

several oncogenic drivers.[1]

Compound ID Target Kinase IC₅₀ (nM)
Biological
Context

Key Structural
Feature

10g ALK-L1196M < 0.5

NSCLC

(Crizotinib-

resistant)

Overcomes

"Gatekeeper"

mutation via

flexible side

chains.[3]

7n FGFR1 ~10-50
Gastric/Lung

Cancer

High selectivity

over other

kinases;

favorable PK

profile.

C03 TRKA 56 Solid Tumors

Scaffold hopping

design; inhibits

Km-12 cell

proliferation.[4]

15y TBK1 0.2
Immuno-

oncology

Potent inhibition

of IFN signaling

pathway.[5]
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Neurodegeneration: Amyloid Probes
Derivatives substituted with electron-donating groups (e.g., dimethylamino) or polycyclic

aromatic hydrocarbons (e.g., pyrene) at the C4 position exhibit large Stokes shifts.[1]

Application: Fluorescent staining of

-amyloid plaques in Alzheimer's disease brain tissue.

Mechanism: The planar, rigid core intercalates into the

-sheet structure of amyloid fibrils, activating fluorescence.[1]

Therapeutic Signaling Pathway
The diagram below details how Compound 10g interrupts the ALK signaling cascade in non-

small cell lung cancer (NSCLC).
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Figure 2: Inhibition of the ALK signaling cascade by pyrazolo[3,4-b]pyridine derivative 10g,

preventing downstream proliferation and survival signaling.[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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